Tert-butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
Description
Tert-butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, an aminomethyl substituent at the C2 position, and a methyl group at the C4 position. This compound belongs to the class of heterocyclic building blocks widely used in medicinal chemistry for the synthesis of bioactive molecules. Its stereochemical configuration [(2S,4S)] is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity plays a key role in activity .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAFVSZOQQYHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalysis for Pyrrolidine Ring Formation
Asymmetric hydrogenation of enamines or ketones using chiral catalysts like (R)-BINAP-Ru complexes enables direct formation of the pyrrolidine ring with high enantiomeric excess (ee). For example:
- Substrate : (E)-N-(tert-butoxycarbonyl)-3-methyl-4-oxopentenamide
- Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)
- Conditions : H₂ (50 bar), MeOH, 25°C, 12 h
- Outcome : (2S,4S)-configured pyrrolidine with 98% ee and 85% yield.
Resolution of Racemic Mixtures
Kinetic resolution using chiral acylases or lipases separates enantiomers from racemic intermediates. For instance:
- Enzyme : Pseudomonas fluorescens lipase (PFL)
- Substrate : Racemic tert-butyl 4-methyl-2-(cyanomethyl)pyrrolidine-1-carboxylate
- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h
- Result : (2S,4S)-enantiomer isolated with 95% ee and 40% yield.
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, enabling subsequent functionalization.
Direct Boc Protection of Primary Amines
Reaction of (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 0°C → 25°C (gradual warming) |
| Yield | 92% |
| Side Reaction | <5% N-overprotection |
This method preserves stereochemistry due to the steric bulk of Boc₂O, minimizing epimerization.
Solid-Phase Boc Protection
For industrial-scale synthesis, polymer-supported Boc reagents (e.g., Wang resin-Boc) enhance purity:
- Resin Loading : 1.2 mmol/g
- Reaction Time : 2 h
- Purity : >99% (HPLC)
- Throughput : 5 kg/batch.
Introduction of the Aminomethyl Group
The C2 aminomethyl substituent is introduced via reductive amination or nucleophilic substitution.
Reductive Amination of Ketones
A two-step process converts a ketone intermediate to the aminomethyl group:
Cyanomethylation and Reduction
Alternative route using nitrile intermediates:
- Cyanomethylation :
- Reagent : KCN, DMF, 60°C
- Intermediate : Tert-butyl (2S,4S)-2-(cyanomethyl)-4-methylpyrrolidine-1-carboxylate
- Catalytic Hydrogenation :
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems improve efficiency and safety:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 h | 15 min |
| Yield | 75% | 88% |
| Purity | 95% | 99% |
| Throughput | 100 g/day | 1 kg/h |
Key advantages include precise temperature control and reduced racemization.
Crystallization-Induced Diastereomer Resolution
For final purification:
- Chiral Auxiliary : (R)-Mandelic acid
- Solvent System : Ethanol/water (7:3)
- Diastereomeric Excess : >99%
- Recovery : 70%.
Comparative Analysis of Synthetic Routes
| Method | Stereochemical Control | Yield (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Asymmetric Catalysis | Excellent (98% ee) | 85 | High | 120 |
| Reductive Amination | Good (92% ee) | 78 | Moderate | 90 |
| Cyanomethylation | Moderate (85% ee) | 85 | High | 75 |
Key Takeaway: Cyanomethylation offers the best balance of cost and scalability for industrial applications, while asymmetric catalysis is preferred for high-ee requirements.
Challenges and Mitigation Strategies
Racemization During Boc Deprotection
- Cause : Acidic conditions (e.g., TFA) promote epimerization.
- Solution : Use buffered deprotection (TFA with Hünig’s base) at −20°C, reducing racemization to <2%.
Byproduct Formation in Reductive Amination
- Cause : Over-reduction to secondary amines.
- Mitigation : Employ NaBH(OAc)₃ as a selective reductant, achieving >90% conversion to the desired primary amine.
Chemical Reactions Analysis
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include tert-butyl nitrite for N-nitrosation reactions, and conditions may vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the aminomethyl group can participate in various chemical reactions. The carboxylate group may also play a role in the compound’s overall behavior and interactions .
Comparison with Similar Compounds
C4-Methyl vs. C4-Fluoro Derivatives
- tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5): The hydroxymethyl group at C2 and fluorine at C4 create polarity, improving aqueous solubility compared to the methyl variant .
C4-Hydroxy Derivatives
Functional Group Variations at the C2 Position
Aminomethyl vs. Hydroxymethyl
- tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS 1018818-05-7): The hydroxymethyl group (C11H21NO3, MW 215.29) reduces basicity compared to the aminomethyl group, impacting interactions with acidic residues in enzymes .
- tert-butyl (2S,4S)-2-formyl-4-methylpyrrolidine-1-carboxylate (CAS 200184-61-8): The formyl group offers a reactive site for further derivatization, such as reductive amination .
Stereochemical Influences
- Cis vs. Trans Configurations :
- tert-butyl trans-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 869481-93-6): The trans configuration alters the spatial orientation of substituents, affecting binding to chiral centers in proteins .
- The (2S,4S) configuration in the target compound optimizes spatial alignment for interactions with stereospecific targets, as seen in protease inhibitors .
Molecular Weight and Polarity
<sup>*</sup>Estimated LogP values based on substituent contributions.
Key Research Findings
- Fluorine substitution at C4 increases binding affinity to GABAA receptors by 30% compared to methyl analogs in preclinical studies .
- The (2S,4S) configuration of the target compound shows 5-fold higher selectivity for serine proteases over the (2R,4S) isomer .
- Analogs with 4,4-difluoro substitution (CAS 1363384-67-1) exhibit 94% structural similarity to carbamoyl derivatives (CAS 426844-50-0), suggesting overlapping pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate, and how is structural confirmation achieved?
- Methodological Answer : The compound is typically synthesized via multi-step processes involving hydrogenation, catalytic reduction (e.g., Pd/C in methanol), and Boc-protection. For example, intermediates are generated by hydrogenating tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate under H₂ atmosphere, yielding high-purity products (99%) after purification via column chromatography . Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (ESI-MS). Key spectral markers include pyrrolidine ring protons (δ 3.0–4.0 ppm in ¹H NMR) and carbonyl peaks in IR (~1680–1720 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Silica gel column chromatography with gradients of ethanol/chloroform (1:8) or ethyl acetate/hexane (1:6) is commonly employed. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves separation. Purity validation via HPLC (>95%) ensures minimal impurities, particularly for intermediates prone to oxidation or racemization .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : While not classified as hazardous, standard protocols include using PPE (gloves, goggles) and working in a fume hood. Storage at –20°C under inert gas (N₂/Ar) prevents degradation. Emergency procedures for skin/eye contact involve immediate rinsing with water (≥15 minutes) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods validate configuration?
- Methodological Answer : Chiral auxiliaries (e.g., tert-butyl carbamate groups) and low-temperature reactions minimize racemization. Stereochemistry is confirmed via X-ray crystallography (e.g., single-crystal studies with R factor <0.05) or advanced NMR techniques like NOESY to assess spatial proximity of substituents . For example, (2S,4S) configuration is verified by cross-peaks between methyl and aminomethyl groups in NOESY spectra .
Q. How should researchers address discrepancies between observed and predicted spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Variable-temperature NMR (VT-NMR) can resolve splitting by identifying coalescence temperatures. Computational tools (DFT calculations) simulate spectra to compare with experimental data, aiding assignment of ambiguous signals .
Q. What strategies are used to evaluate the biological activity of this compound, particularly in medicinal chemistry?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) are designed using structure-activity relationship (SAR) principles. Analogues with modified substituents (e.g., methoxymethyl groups) are synthesized to probe pharmacophore requirements. Target engagement is validated via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity .
Q. How can reaction yields and purity be optimized for large-scale synthesis?
- Methodological Answer : Key factors include catalyst loading (e.g., 10% Pd/C for hydrogenation), solvent choice (methanol for solubility), and reaction time (12–24 hours for complete conversion). Process analytical technology (PAT) like in-situ FTIR monitors reaction progress. Recrystallization from ethanol/water mixtures enhances final purity (>99%) .
Q. What computational approaches predict the compound’s physicochemical properties or interaction with biological targets?
- Methodological Answer : QSPR models estimate logP (2.1–2.5) and solubility (LogS ≈ –3.5). Molecular docking (AutoDock Vina) identifies potential binding sites in proteins, while MD simulations assess stability of ligand-receptor complexes. SMILES strings (e.g., COCC2CC(COC1CCC(CC1)C(=O)OC)N(C2)C(=O)OC(C)(C)C) are used for cheminformatics analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
